molecular formula C8H8N2O2 B8503649 (2-Hydroxymethylpyridin-3-yloxy)acetonitrile

(2-Hydroxymethylpyridin-3-yloxy)acetonitrile

Cat. No. B8503649
M. Wt: 164.16 g/mol
InChI Key: RDCNNYCTEDTIFX-UHFFFAOYSA-N
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Patent
US06476030B1

Procedure details

Potassium carbonate (8.57 g, 0.062 mol) was stirred in DMSO (30 ml) under nitrogen at room temperature for 20 min. The mixture was cooled to 0° C. and 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride (5.0 g, 0.031 mol) was added. The slurry was stirred at 0° C. for 1.5 h before the addition of chloroacetonitrile (1.96 ml, 2.34 g, 0.031 mol). The mixture was allowed to warm to room temperature and stirred under nitrogen for 72 h. Water (100 ml) was added, and the resultant solution was extracted with dichloromethane (3×100 ml), the organic layers were combined, washed with water (1×100 ml) and saturated sodium chloride solution (1×100 ml), dried over magnesium sulfate and concentrated in vacuo to give the title compound as a dark brown solid (3.04 g). 1H NMR (250 MHz, CDCl3) δ 4.77 (2H, s), 4.85 (2H, s), 7.26-7.30 (2H, m), 8.32 (1H, m); MS (ES+) m/e, 165 [MH]+.
Quantity
8.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl.[OH:8][C:9]1[C:10]([CH2:15][OH:16])=[N:11][CH:12]=[CH:13][CH:14]=1.Cl[CH2:18][C:19]#[N:20].O>CS(C)=O>[OH:16][CH2:15][C:10]1[C:9]([O:8][CH2:18][C:19]#[N:20])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
8.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.OC=1C(=NC=CC1)CO
Step Three
Name
Quantity
1.96 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
washed with water (1×100 ml) and saturated sodium chloride solution (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OCC1=NC=CC=C1OCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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